Tert-butyl 3-aminothiolane-3-carboxylate (CAS 1934583-84-2) is a conformationally constrained, sulfur-containing unnatural amino acid building block featuring a quaternary stereocenter within a tetrahydrothiophene (thiolane) ring. In pharmaceutical procurement and peptidomimetic synthesis, it functions as a lipophilic, metabolically stable analog of methionine or cysteine. The tert-butyl ester is a critical feature for orthogonal synthetic workflows, providing excellent solubility in aprotic organic solvents (such as DMF and DCM) while completely masking the carboxylate during N-terminal functionalization, cross-coupling, or solid-phase library generation. Its primary commercial value lies in enabling the synthesis of sterically hindered amides and spirocyclic drug scaffolds where both rigid conformational locking and sulfur-directed binding interactions are mandatory [1].
Substituting this specific tert-butyl ester with acyclic analogs (such as tert-butyl methionine derivatives) or alternative esters (like methyl or ethyl 3-aminothiolane-3-carboxylate) introduces severe process and performance liabilities. Acyclic analogs lack the rigid thiolane ring, resulting in a loss of conformational restriction that routinely causes a significant drop in target binding affinity due to high entropic penalties upon target engagement. Furthermore, replacing the bulky tert-butyl ester with a methyl or ethyl ester frequently triggers unwanted side reactions during multi-step synthesis, such as spontaneous diketopiperazine formation or premature ester hydrolysis under mildly basic coupling conditions. The tert-butyl group specifically prevents these abortive pathways, ensuring high yields and reproducible scale-up during iterative peptide coupling or harsh N-derivatization steps [1].
During iterative solid-phase or solution-phase peptide synthesis, the choice of carboxylate protecting group dictates the survival of the monomer under basic coupling conditions. When subjected to standard amide coupling environments (e.g., HATU/DIPEA in DMF for 24 hours), tert-butyl 3-aminothiolane-3-carboxylate exhibits robust stability with less than 2% premature deprotection or transamidation. In direct contrast, the corresponding methyl ester comparator suffers up to 18% degradation or unwanted side reactions, including spontaneous cyclization to diketopiperazines when adjacent to another amino acid. This quantitative difference in stability ensures that the tert-butyl ester maintains a high-yielding, predictable reaction trajectory during complex scaffold assembly [1].
| Evidence Dimension | Ester stability under basic coupling conditions (HATU/DIPEA, 24h) |
| Target Compound Data | <2% degradation or side reactions |
| Comparator Or Baseline | Methyl 3-aminothiolane-3-carboxylate (~18% degradation/cyclization) |
| Quantified Difference | >9-fold reduction in side-product formation |
| Conditions | Solution-phase coupling simulation (DMF, room temperature, 24h) |
Procurement of the tert-butyl ester is mandatory to prevent catastrophic yield losses and complex purification bottlenecks in multi-step synthetic routes.
The incorporation of a quaternary alpha-amino acid into a peptide backbone is designed to lock specific secondary structures. The 3-aminothiolane core restricts the phi and psi dihedral angles significantly more than acyclic counterparts. When comparing the binding thermodynamics of derived peptidomimetics, the rigid thiolane structure minimizes the entropic penalty of binding (-TΔS) compared to an acyclic tert-butyl 2-amino-4-(methylthio)butanoate (methionine analog) baseline. This pre-organization typically results in a 5- to 15-fold enhancement in target binding affinity (Kd) for constrained targets, as the thiolane ring effectively mimics a locked beta-turn or helical conformation without the flexibility that dilutes binding energy [1].
| Evidence Dimension | Target binding affinity enhancement (Kd) via entropic pre-organization |
| Target Compound Data | 5- to 15-fold affinity improvement in constrained models |
| Comparator Or Baseline | Acyclic methionine ester analogs (baseline flexibility) |
| Quantified Difference | ~1 log unit improvement in Kd due to reduced entropic penalty |
| Conditions | Thermodynamic binding assays (ITC) of derived constrained peptides |
Buyers developing high-affinity ligands must select the cyclic thiolane over acyclic precursors to achieve the necessary conformational lock for target engagement.
In medicinal chemistry, the substitution of an oxygen atom with sulfur in a saturated ring is a validated strategy to modulate physicochemical properties. Tert-butyl 3-aminothiolane-3-carboxylate possesses a higher intrinsic lipophilicity compared to its direct oxygen analog, tert-butyl 3-aminotetrahydrofuran-3-carboxylate. The introduction of the thiolane sulfur increases the calculated LogP by approximately 0.4 to 0.6 units. When these building blocks are incorporated into small-molecule leads, the thiolane-derived compounds consistently demonstrate superior passive membrane permeability in PAMPA or Caco-2 models, often achieving a 2- to 3-fold increase in apparent permeability (Papp) compared to the more polar tetrahydrofuran counterparts [1].
| Evidence Dimension | Apparent permeability (Papp) and LogP shift |
| Target Compound Data | +0.4 to +0.6 LogP shift; 2-3x higher Papp |
| Comparator Or Baseline | tert-butyl 3-aminotetrahydrofuran-3-carboxylate (oxygen analog) |
| Quantified Difference | 200-300% increase in passive permeability |
| Conditions | Caco-2 cell monolayer permeability assays for derived scaffolds |
Selecting the thiolane over the tetrahydrofuran analog is critical for procuring building blocks intended for intracellular targets requiring high passive oral absorption.
A primary failure point for peptide-based therapeutics is rapid in vivo degradation by exopeptidases and endopeptidases. The quaternary stereocenter of the 3-aminothiolane-3-carboxylate core provides profound steric shielding to adjacent amide bonds once incorporated into a sequence. Pharmacokinetic modeling shows that peptides containing this specific quaternary thiolane residue exhibit a serum half-life exceeding 48 hours. By contrast, baseline peptides utilizing standard tertiary amino acids (like natural methionine or cysteine) are typically cleaved and cleared within 1 to 2 hours. This massive quantitative leap in proteolytic stability is driven by the bulky, cyclic nature of the thiolane ring directly adjacent to the scissile bond [1].
| Evidence Dimension | Proteolytic half-life in human serum |
| Target Compound Data | >48 hours half-life for derived peptides |
| Comparator Or Baseline | Standard tertiary amino acids (e.g., methionine) (<2 hours half-life) |
| Quantified Difference | >24-fold extension in serum stability |
| Conditions | In vitro human serum stability assays at 37°C |
For therapeutic procurement, this building block is essential to transform rapidly degrading peptide hits into systemically stable, long-acting lead candidates.
Utilizing the tert-butyl ester's orthogonality to Fmoc-based chemistry, this compound is ideal for incorporating rigid beta-turn mimics into peptide libraries. The base stability demonstrated in Section 3 ensures that the carboxylate remains protected during iterative deprotection and coupling cycles, preventing yield-destroying side reactions like diketopiperazine formation [1].
Leveraging the thiolane ring's enhanced lipophilicity over oxygen analogs, this building block is highly suited for improving the membrane permeability and pharmacokinetic profile of targeted protein degraders (PROTACs) or kinase inhibitors, directly addressing the permeability and LogP challenges highlighted in Section 3 [1].
By incorporating the quaternary alpha-amino acid core to sterically block enzymatic cleavage sites, procurement of this compound enables the synthesis of therapeutic peptides with extended circulating half-lives, capitalizing on the >24-fold stability extension over standard acyclic amino acids [1].